molecular formula C12H9N3O4 B12878318 N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide

N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide

Cat. No.: B12878318
M. Wt: 259.22 g/mol
InChI Key: RQOYZUKTDUCELB-MDWZMJQESA-N
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Description

N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrofuran, a class of compounds known for their antimicrobial properties. This compound is characterized by the presence of a nitrofuran moiety attached to a benzohydrazide group, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 3-nitrofurfural and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide involves its interaction with cellular components. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress leads to the antimicrobial and anticancer properties of the compound. Additionally, the compound can inhibit specific enzymes and pathways critical for cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide is unique due to its specific structure, which combines the nitrofuran moiety with a benzohydrazide group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

N-[(E)-(3-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O4/c16-12(9-4-2-1-3-5-9)14-13-8-11-10(15(17)18)6-7-19-11/h1-8H,(H,14,16)/b13-8+

InChI Key

RQOYZUKTDUCELB-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CO2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CO2)[N+](=O)[O-]

Origin of Product

United States

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